3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide
CAS No.:
Cat. No.: VC15932201
Molecular Formula: C7H5BrN4O
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN4O |
|---|---|
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13) |
| Standard InChI Key | QCKHMVFXUFKLNL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(N=C2N=C1)C(=O)N)Br |
Introduction
Structural Characteristics and Physicochemical Properties
The imidazo[1,2-a]pyrimidine scaffold is a bicyclic system combining imidazole and pyrimidine rings, conferring unique electronic and steric properties. In 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide, the bromine atom at position 3 introduces electrophilic character, while the carboxamide group at position 2 enhances hydrogen-bonding capacity. These substitutions influence solubility, lipophilicity, and molecular interactions.
Molecular Geometry and Computational Data
Computational analyses reveal a topological polar surface area (TPSA) of 73.28 Ų, indicating moderate polarity, and a calculated LogP value of 0.59, suggesting balanced hydrophilicity-lipophilicity . The molecule features four hydrogen-bond acceptors and one hydrogen-bond donor, with a single rotatable bond at the carboxamide moiety . These properties align with Lipinski’s Rule of Five, suggesting favorable drug-likeness potential .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrN₄O |
| Molecular Weight (g/mol) | 241.04 |
| TPSA (Ų) | 73.28 |
| LogP | 0.59 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Synthetic Routes and Methodological Considerations
While no explicit synthesis protocol for 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide is documented, analogous imidazopyrimidine derivatives provide methodological blueprints. A common strategy involves cyclocondensation of aminopyrimidines with α-haloketones or brominated intermediates, followed by functionalization.
Cyclization and Functionalization
Thiazolo[3,2-a]pyrimidine derivatives, such as those reported by Hussein et al. (2013), were synthesized via polyphosphoric acid (PPA)-mediated cyclodehydration of dihydropyrimidine hydrobromides . By analogy, 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide could be synthesized through bromination of a preformed imidazopyrimidine carboxamide precursor or via one-pot cyclization using bromoacetyl intermediates .
Post-Synthetic Modifications
The carboxamide group at position 2 offers a handle for further derivatization. For instance, coupling reactions with aryl diazonium salts or condensation with carbonyl compounds—as demonstrated in triazolopyridine sulfonamide syntheses—could yield hybrid structures with enhanced bioactivity .
Biological Activity and Hypothesized Mechanisms
Although direct biological data for 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide are unavailable, structurally related compounds exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Anti-Inflammatory and Analgesic Effects
Compounds such as ethyl 6-methyl-4-phenylthiazolo[3,2-a]pyrimidines showed significant anti-inflammatory activity, reducing edema by 65–72% at 5 hours post-administration . The carboxamide moiety in 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide could modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways, analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion |
| H315 | Wear protective gloves |
| H319 | Use eye protection |
| H335 | Ensure adequate ventilation |
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